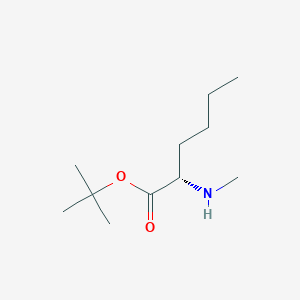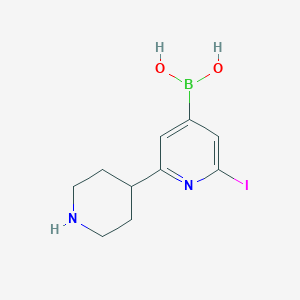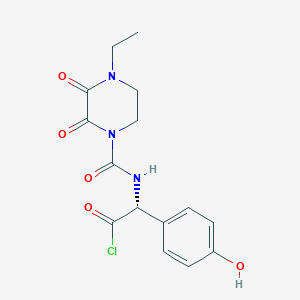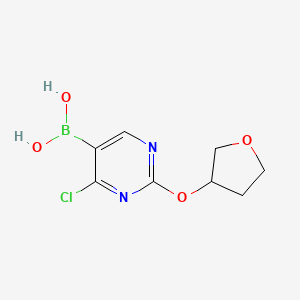![molecular formula C10H15NO B14073243 Ethanol, 2-[(2,6-dimethylphenyl)amino]- CAS No. 3046-95-5](/img/structure/B14073243.png)
Ethanol, 2-[(2,6-dimethylphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[(2,6-dimethylphenyl)amino]- is a chemical compound with the molecular formula C10H15NO. It is known for its unique structure, which includes an ethanol group attached to an amino group substituted with a 2,6-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(2,6-dimethylphenyl)amino]- typically involves the reaction of 2,6-dimethylaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2-[(2,6-dimethylphenyl)amino]- may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures efficient production with minimal by-products. The compound is then purified through distillation or crystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(2,6-dimethylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives, depending on the nature of the substituent .
Scientific Research Applications
Ethanol, 2-[(2,6-dimethylphenyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(2,6-dimethylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2-[(2,4-dimethylphenyl)amino]-
- Ethanol, 2-[(3,5-dimethylphenyl)amino]-
- Ethanol, 2-[(2,6-diethylphenyl)amino]-
Uniqueness
Ethanol, 2-[(2,6-dimethylphenyl)amino]- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
3046-95-5 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(2,6-dimethylanilino)ethanol |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(2)10(8)11-6-7-12/h3-5,11-12H,6-7H2,1-2H3 |
InChI Key |
DVXMYUXQFJULLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)


![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)


